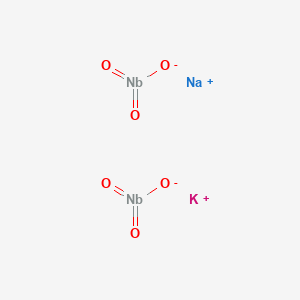
Potassium sodium diniobate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Potassium Sodium Diniobate: An Overview Potassium sodium diniobate (KNaNbO3) is a type of perovskite oxide with a complex crystal structure. It is a promising material for various applications due to its unique properties, including high dielectric constant, piezoelectricity, and ferroelectricity. In Synthesis Method Potassium sodium diniobate can be synthesized through various methods, including solid-state reaction, sol-gel, hydrothermal synthesis, and molten salt synthesis. Among these methods, the sol-gel method has been widely used due to its simplicity and ability to produce high-quality materials. The sol-gel method involves the hydrolysis and condensation of metal alkoxides in a liquid medium, followed by drying and calcination to obtain the final product. Scientific Research Applications Potassium sodium diniobate has been extensively studied for its potential applications in various fields, including electronics, sensors, and energy storage. In electronics, potassium sodium diniobate has been used as a dielectric material in capacitors and resonators due to its high dielectric constant. In sensors, potassium sodium diniobate has been used as a piezoelectric material in pressure sensors and accelerometers. In energy storage, potassium sodium diniobate has been investigated as a potential electrode material in lithium-ion batteries. Mechanism of Action The mechanism of action of potassium sodium diniobate is related to its unique crystal structure and properties. As a perovskite oxide, potassium sodium diniobate has a distorted crystal structure that gives rise to its piezoelectric and ferroelectric properties. The piezoelectric effect refers to the ability of the material to generate an electric charge in response to mechanical stress, while the ferroelectric effect refers to the ability of the material to switch its polarization direction under an applied electric field. Biochemical and Physiological Effects There is limited research on the biochemical and physiological effects of potassium sodium diniobate. However, some studies have suggested that it may have potential applications in biomedicine, such as in tissue engineering and drug delivery. For example, potassium sodium diniobate has been used as a substrate for cell growth and differentiation in tissue engineering experiments. Advantages and Limitations for Lab Experiments Potassium sodium diniobate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, it also has some limitations, such as its high cost, difficulty in synthesis, and limited availability. Future Directions There are several future directions for research on potassium sodium diniobate. One potential direction is to investigate its potential applications in biomedicine, such as in drug delivery and tissue engineering. Another direction is to explore its use as an electrode material in energy storage devices. Additionally, further research is needed to optimize the synthesis method and improve the properties of potassium sodium diniobate for various applications. Conclusion In conclusion, potassium sodium diniobate is a promising material with unique properties that make it suitable for various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of potassium sodium diniobate and optimize its properties for various applications.
Eigenschaften
CAS-Nummer |
12196-68-8 |
|---|---|
Produktname |
Potassium sodium diniobate |
Molekularformel |
KNaNb2O6 |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
potassium;sodium;oxido(dioxo)niobium |
InChI |
InChI=1S/K.Na.2Nb.6O/q2*+1;;;;;;;2*-1 |
InChI-Schlüssel |
AMNPGJRIKZGUPE-UHFFFAOYSA-N |
SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Na+].[K+] |
Kanonische SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Na+].[K+] |
Andere CAS-Nummern |
12196-68-8 |
Synonyme |
potassium sodium diniobate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



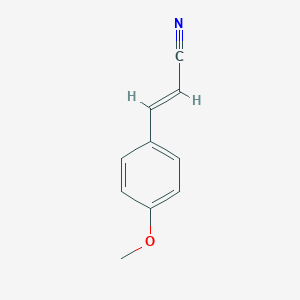

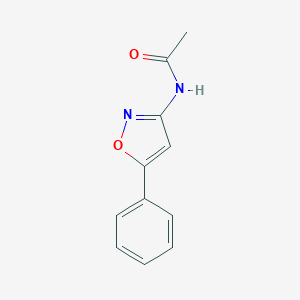

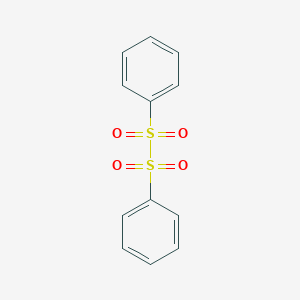
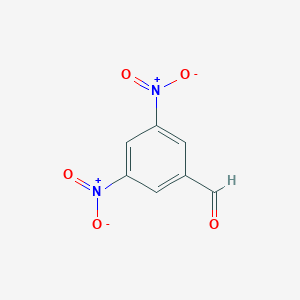
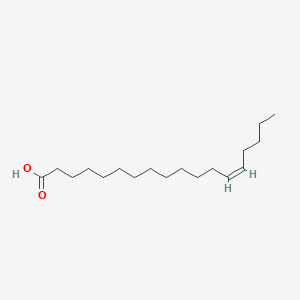
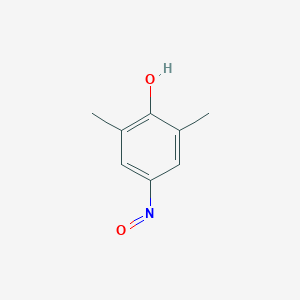
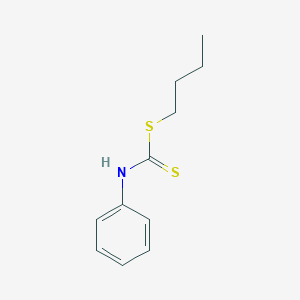

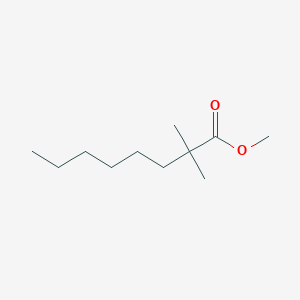
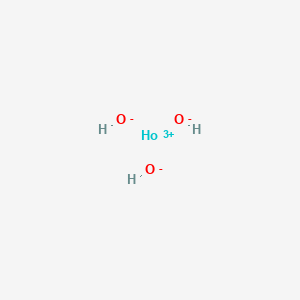
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)